molecular formula C12H19N3O4 B2707797 4-((tert-Butoxycarbonyl)amino)-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 2248278-00-2

4-((tert-Butoxycarbonyl)amino)-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2707797
CAS No.: 2248278-00-2
M. Wt: 269.301
InChI Key: RMEPZWDVRJFMTM-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)amino)-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of hydrazine derivatives with diketones, followed by functional group modifications . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Similar in structure but lacks the ester and carboxylic acid functionalities.

    4-Amino-3,5-dimethylpyrazole: Contains an amino group instead of the ester group.

    1-Phenyl-3-methyl-5-pyrazolone: Contains a phenyl group and a ketone functionality.

Uniqueness

4-((tert-Butoxycarbonyl)amino)-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to its combination of ester and carboxylic acid groups, which confer distinct reactivity and biological activity compared to other pyrazole derivatives .

Properties

IUPAC Name

2-ethyl-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-6-15-9(10(16)17)8(7(2)14-15)13-11(18)19-12(3,4)5/h6H2,1-5H3,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEPZWDVRJFMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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